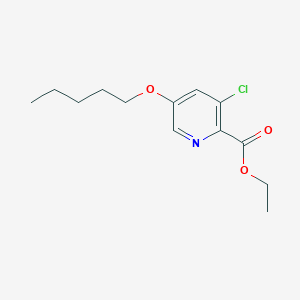
Ethyl 3-chloro-5-(pentyloxy)-2-pyridinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-chloro-5-(pentyloxy)-2-pyridinecarboxylate is an organic compound that belongs to the class of pyridinecarboxylates This compound is characterized by the presence of a pyridine ring substituted with a chloro group, a pentyloxy group, and an ethyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-chloro-5-(pentyloxy)-2-pyridinecarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-2-pyridinecarboxylic acid and pentyloxy alcohol.
Esterification: The carboxylic acid group of 3-chloro-2-pyridinecarboxylic acid is esterified with ethanol in the presence of a catalyst, such as sulfuric acid, to form ethyl 3-chloro-2-pyridinecarboxylate.
Substitution Reaction: The ethyl 3-chloro-2-pyridinecarboxylate undergoes a nucleophilic substitution reaction with pentyloxy alcohol in the presence of a base, such as sodium hydroxide, to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and substitution reactions using continuous flow reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-chloro-5-(pentyloxy)-2-pyridinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base are employed.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Ethyl 3-chloro-5-(pentyloxy)-2-pyridinemethanol.
Substitution: Ethyl 3-amino-5-(pentyloxy)-2-pyridinecarboxylate or Ethyl 3-thio-5-(pentyloxy)-2-pyridinecarboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-chloro-5-(pentyloxy)-2-pyridinecarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of Ethyl 3-chloro-5-(pentyloxy)-2-pyridinecarboxylate involves its interaction with specific molecular targets. The chloro and pentyloxy groups play a crucial role in binding to target enzymes or receptors, leading to the modulation of biological pathways. The ester group may undergo hydrolysis to release the active carboxylate form, which can further interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-chloro-2-pyridinecarboxylate: Lacks the pentyloxy group, making it less hydrophobic.
Ethyl 5-(pentyloxy)-2-pyridinecarboxylate: Lacks the chloro group, affecting its reactivity.
Ethyl 3-amino-5-(pentyloxy)-2-pyridinecarboxylate: Contains an amino group instead of a chloro group, altering its chemical properties.
Uniqueness
Ethyl 3-chloro-5-(pentyloxy)-2-pyridinecarboxylate is unique due to the presence of both chloro and pentyloxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C13H18ClNO3 |
|---|---|
Molekulargewicht |
271.74 g/mol |
IUPAC-Name |
ethyl 3-chloro-5-pentoxypyridine-2-carboxylate |
InChI |
InChI=1S/C13H18ClNO3/c1-3-5-6-7-18-10-8-11(14)12(15-9-10)13(16)17-4-2/h8-9H,3-7H2,1-2H3 |
InChI-Schlüssel |
DAJJVMQJBHFWFP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC1=CC(=C(N=C1)C(=O)OCC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-6-phenyl-2-(trifluoromethyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13883280.png)
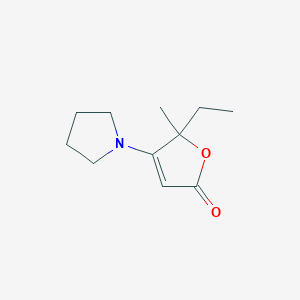
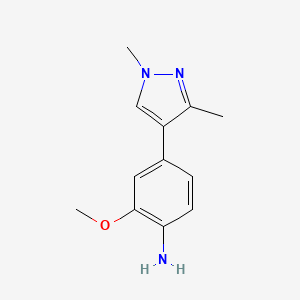
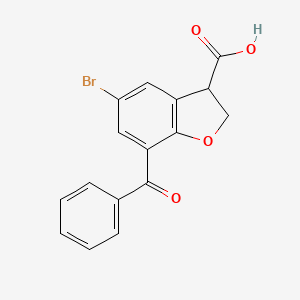
![N-(4-amino-3-hydroxy-4-oxo-1-phenylbutan-2-yl)-2-[3-(piperidin-1-ylmethyl)pyrazol-1-yl]pyridine-3-carboxamide](/img/structure/B13883300.png)
![Ethyl 2-[[3-(pyrrolidin-1-ylmethyl)phenyl]methylamino]acetate](/img/structure/B13883311.png)
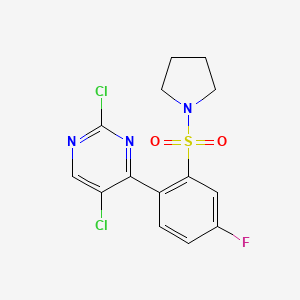
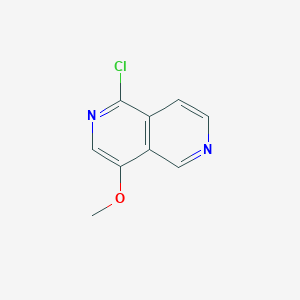
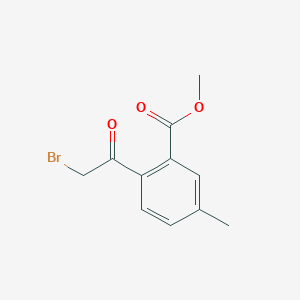
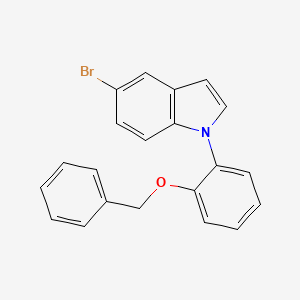
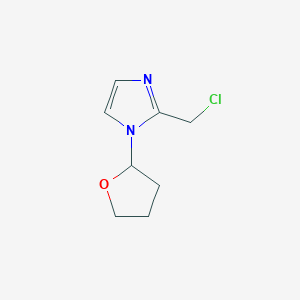


![N-(cyclopropylmethyl)-3-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propanamide](/img/structure/B13883380.png)
